molecular formula C21H21NO5S2 B12184811 Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B12184811
M. Wt: 431.5 g/mol
InChI Key: NTZXSGMNJZKGEV-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene core and introduce the various substituents through a series of reactions, such as acylation, esterification, and cyclization. For example, the acetyl group can be introduced via Friedel-Crafts acylation, while the ethyl ester can be formed through esterification of the corresponding carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5-acetyl-4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring and an oxathiin moiety, which are significant for its biological activity. The molecular formula is C16H17N1O3SC_{16}H_{17}N_{1}O_{3}S, with a molecular weight of approximately 317.37 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit notable anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer) cells. In particular, the introduction of electron-withdrawing groups has been shown to enhance the anticancer activity of thiophene derivatives by increasing their reactivity and interaction with cellular targets .

Table 1: Cytotoxicity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism
10aA54912.5Apoptosis induction
10bH46015.0Cell cycle arrest
Ethyl 5-acetyl...VariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiophene derivatives have shown activity against a range of bacterial strains, suggesting potential utility as an antibiotic agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Properties

Inflammation is a key factor in various chronic diseases, and compounds similar to ethyl 5-acetyl... have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with specific protein targets involved in cell signaling pathways play a crucial role. For example, the compound may inhibit certain kinases or transcription factors that are pivotal in cancer progression or inflammation .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various thiophene derivatives highlighted the cytotoxic effects on A549 and H460 cell lines, showing that modifications in substituents can significantly alter potency .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings .

Properties

Molecular Formula

C21H21NO5S2

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 5-acetyl-4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO5S2/c1-4-26-21(25)15-12(2)17(13(3)23)29-20(15)22-19(24)16-18(28-11-10-27-16)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,22,24)

InChI Key

NTZXSGMNJZKGEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

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